5-Ethyl-2,4-dimethyloxazole chemical properties and structure
5-Ethyl-2,4-dimethyloxazole chemical properties and structure
An In-Depth Technical Guide to 5-Ethyl-2,4-dimethyloxazole: Chemical Properties, Structure, and Applications in Research and Development
Introduction
The oxazole scaffold represents a class of five-membered aromatic heterocycles that are considered "privileged structures" in the field of medicinal chemistry.[1] Their prevalence in numerous natural products and synthetically developed drugs underscores their importance. These structures serve as versatile intermediates, providing a robust framework for the synthesis of a diverse array of biologically active molecules.[1] 5-Ethyl-2,4-dimethyloxazole, a trisubstituted oxazole, embodies the potential of this chemical class. While not as extensively documented as some of its isomers, its structural attributes make it a compound of significant interest for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.
This technical guide provides a comprehensive overview of 5-Ethyl-2,4-dimethyloxazole, consolidating its known chemical properties, structural details, plausible synthetic routes, and potential applications. As a Senior Application Scientist, the aim is not merely to present data, but to offer insights into the causality behind its chemical behavior and to frame its utility within the practical context of modern research and development.
Molecular Structure and Identification
5-Ethyl-2,4-dimethyloxazole is an aromatic heterocyclic compound featuring an oxazole ring substituted with two methyl groups at positions 2 and 4, and an ethyl group at position 5.[2][3][4] The arrangement of these substituents on the core ring dictates its electronic properties, reactivity, and steric profile, which are critical factors in its application as a synthetic building block. The molecule is achiral.[5]
Caption: 2D Chemical Structure of 5-Ethyl-2,4-dimethyloxazole.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-ethyl-2,4-dimethyl-1,3-oxazole | [2][6] |
| CAS Number | 33318-74-0 | [5][7] |
| Molecular Formula | C₇H₁₁NO | [2][5][6] |
| Molecular Weight | 125.17 g/mol | [5] |
| SMILES | CCC1=C(N=C(O1)C)C | [6] |
| InChI | InChI=1S/C7H11NO/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3 | [2][6] |
| InChIKey | XOOCKFZHDAFKNK-UHFFFAOYSA-N |[2][6] |
Physicochemical Properties
The physical and chemical properties of a compound are paramount in determining its suitability for specific applications, from reaction conditions to formulation and its behavior in biological systems.
Table 2: Physicochemical Data
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Flash Point | ~58.6 °C (137.0 °F) | Estimated, TCC. Indicates flammability. | [7] |
| logP (o/w) | ~1.7 - 2.0 | Estimated. Suggests moderate lipophilicity. | [6][7] |
| Water Solubility | ~949.3 mg/L @ 25 °C | Estimated. Low but non-negligible aqueous solubility. | [7] |
| Solubility | Soluble in alcohol | Typical for organic compounds of this size. |[7] |
The estimated octanol-water partition coefficient (logP) of approximately 2.0 is particularly noteworthy for drug development professionals.[6] This value falls within the range often associated with good oral bioavailability, as it suggests the molecule possesses sufficient lipophilicity to cross cell membranes without being so greasy that it has poor aqueous solubility. Its solubility in alcohol makes it amenable to a wide range of standard organic reactions and purification techniques like chromatography.[7]
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific experimental spectra for 5-Ethyl-2,4-dimethyloxazole are not widely published, its structure allows for the confident prediction of its key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to be distinct. The ethyl group at C5 should produce a quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The two methyl groups at C2 and C4 would appear as sharp singlets, likely with slightly different chemical shifts due to their different electronic environments within the aromatic oxazole ring.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to each carbon atom in the molecule. The signals for the aromatic carbons of the oxazole ring would appear in the downfield region typical for heterocyclic systems.
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Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₇H₁₁NO.[2] Predicted collision cross-section (CCS) values for various adducts can aid in identification in complex mixtures, such as in metabolomics studies.[6]
Table 3: Predicted Collision Cross Section (CCS) Data for MS Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 126.09134 | 122.9 |
| [M+Na]⁺ | 148.07328 | 133.2 |
| [M+K]⁺ | 164.04722 | 133.4 |
| [M-H]⁻ | 124.07678 | 126.6 |
Data sourced from PubChemLite, calculated using CCSbase.[6]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the alkyl groups and aromatic C-H stretching from the oxazole ring. Key signals would include C=N and C=C stretching vibrations characteristic of the heterocyclic core.
Synthesis and Reactivity
Substituted oxazoles are commonly synthesized via cyclization reactions. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, is a well-established and robust method.[8] This approach offers a reliable pathway to 5-Ethyl-2,4-dimethyloxazole.
Caption: Plausible synthesis workflow for 5-Ethyl-2,4-dimethyloxazole.
Experimental Protocol: Robinson-Gabriel Synthesis
This protocol is a representative, self-validating system based on established methodologies for analogous compounds.[8] Each step includes a clear objective and expected outcome, allowing for in-process verification.
Objective: To synthesize 5-Ethyl-2,4-dimethyloxazole from 3-aminopentan-2-one.
Step 1: Acylation to form N-(1-methyl-2-oxobutyl)acetamide
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminopentan-2-one (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Reaction: Cool the solution in an ice bath to 0 °C. Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate.
Step 2: Cyclodehydration to 5-Ethyl-2,4-dimethyloxazole
-
Reaction Setup: Place the crude intermediate from Step 1 into a flask. Add a strong dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Cyclization: Heat the mixture, for example, to 140-160 °C for 2-3 hours.[8] The causality here is that the high temperature and strong acid catalyze the intramolecular condensation and subsequent dehydration to form the aromatic oxazole ring.
-
Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~8.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried and concentrated. The final product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Ethyl-2,4-dimethyloxazole.[8]
-
Validation: The structure and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3 (NMR, MS, IR).
Applications in Drug Discovery and Research
The true value of 5-Ethyl-2,4-dimethyloxazole for its target audience lies in its potential as a chemical building block.[9] The oxazole core is a key feature in many pharmacologically active compounds, and this specific molecule offers three distinct points for synthetic modification.
-
Scaffold for Library Synthesis: The methyl and ethyl groups can be further functionalized, or the core starting materials can be varied to generate a library of related oxazoles for high-throughput screening against biological targets.
-
Intermediate for Complex Synthesis: It can serve as a stable, aromatic core onto which more complex functionalities are built, leveraging the reactivity of the heterocyclic ring or the attached alkyl groups.[1]
-
Fragment-Based Drug Design: As a small, moderately lipophilic molecule, it fits the profile of a "fragment" that could be identified in initial screening assays to bind to a protein target, serving as a starting point for lead optimization.
Caption: Role of 5-Ethyl-2,4-dimethyloxazole in a drug discovery workflow.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing.
-
Incompatible Materials: Keep away from strong oxidizing agents.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For air-sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
5-Ethyl-2,4-dimethyloxazole is a structurally interesting heterocyclic compound with significant, albeit underexplored, potential. Its physicochemical properties, characterized by moderate lipophilicity and solubility in common organic solvents, make it a tractable molecule for synthetic manipulation. Established chemical principles provide a clear and reliable pathway for its synthesis. For researchers in drug discovery and materials science, this compound represents not just a single molecule, but a versatile platform—a core scaffold ready for elaboration into novel chemical entities with diverse functional properties. Its true potential will be realized through its application as a foundational building block in the development of the next generation of therapeutics and advanced materials.
References
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National Institute of Standards and Technology. (n.d.). Oxazole, 5-ethyl-2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-ethyl-2,4-dimethyl oxazole. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 5-ETHYL-2,4-DIMETHYLOXAZOLE. Retrieved from [Link]
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PubChemLite. (n.d.). 5-ethyl-2,4-dimethyloxazole (C7H11NO). Retrieved from [Link]
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PubChem. (n.d.). 5-Ethyl-2,4-dimethylthiazole. Retrieved from [Link]
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Wang, S., Xie, J., Sun, B., & Hou, D. (n.d.). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. China Food Additives. Retrieved from [Link]
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Scent.vn. (n.d.). 2-Ethyl-4,5-dimethyloxazole CAS# 53833-30-0. Retrieved from [Link]
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FooDB. (2019, November 26). Showing Compound 2-Ethyl-4,5-dimethyloxazole (FDB017018). Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). 4-Ethyl-2,5-dimethyloxazole (YMDB01499). Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from [Link]
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OntoChemical. (n.d.). 5-Ethyl-2,4-dimethylthiazole Overview. Retrieved from [Link]
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